molecular formula C7H9BO4S B1303782 2-(Methylsulfonyl)phenylboronic acid CAS No. 330804-03-0

2-(Methylsulfonyl)phenylboronic acid

Cat. No. B1303782
M. Wt: 200.02 g/mol
InChI Key: MSQFFCRGQPVQRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl and phenylboronic compounds involves several steps, including functionalization, lithiation, and oxidation. For instance, sulfonyl chlorides of phenylboronic esters are synthesized by selective lithiation of bromo N-methyl-di-ethanolamine phenylboronates, followed by oxidation with N-chlorosuccinimide to yield the target sulfonyl chlorides . These methods could potentially be adapted for the synthesis of 2-(Methylsulfonyl)phenylboronic acid by incorporating the appropriate methylsulfonyl and phenylboronic acid precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Methylsulfonyl)phenylboronic acid has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These studies provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also reveal local and global chemical activities .

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, phenylboronic acid catalyzes the tandem construction of S-S and C-S bonds, leading to the synthesis of benzyl disulfanylsulfone derivatives . Additionally, arylboronic acids can undergo (phenylsulfonyl)difluoromethylation, which introduces the PhSO2CF2 group into aromatics . These reactions highlight the versatility of phenylboronic acid derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. The presence of sulfonyl groups can confer increased stability and reactivity in certain conditions. For example, phenyl sulfonic acid functionalized mesoporous SBA-15 silica shows greater stability of the sulfonic acid surface toward water than other similar materials . The reactivity of these compounds can be exploited in various organic transformations, such as the synthesis of oxazoles and the catalysis of dehydrative condensation reactions .

Relevant Case Studies

Case studies involving the use of phenylboronic acid derivatives demonstrate their potential in synthetic applications. For instance, the synthesis of extended oxazoles using 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold shows the utility of α-sulfonyl anions in reactions with alkyl halides . Additionally, the catalytic properties of phenylboronic acids in the construction of S-S and C-S bonds and in dehydrative amidation reactions are notable examples of their application in organic synthesis.

Scientific Research Applications

Carbohydrate Chemistry

2-(Methylsulfonyl)phenylboronic acid, a derivative of phenylboronic acid, plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are essential in synthesizing specifically substituted or oxidized sugar derivatives. This compound also finds use in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Furthermore, its stability under various conditions makes it useful in the isolation of compounds from mixtures and in the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).

Cytogenotoxicity Studies

In cytogenotoxicity studies, derivatives of phenylboronic acid, such as 2-(bromoacetamido) phenylboronic acid, have been evaluated using the Allium cepa chromosome aberrations assay. This research is crucial in determining the potential cytogenotoxic effects of these compounds, which is important for assessing their risk/benefit ratio in the treatment of human or animal diseases (Khalil, Salman, & Al-Qaoud, 2017).

Catalytic Applications

Phenylboronic acid derivatives are effective catalysts in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid is known for its efficiency in catalyzing dehydrative amidation between carboxylic acids and amines, useful in peptide synthesis. The ortho-substituent of boronic acid plays a crucial role in these reactions (Wang, Lu, & Ishihara, 2018).

Drug Delivery Systems

Phenylboronic acid derivatives have shown promise in drug delivery systems. For example, polymeric nanoparticles functionalized with phenylboronic acid have been developed for improving the nasal adsorption of insulin, demonstrating their potential as carriers for peptide and protein drugs (Cheng et al., 2012).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

(2-methylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQFFCRGQPVQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378538
Record name 2-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)phenylboronic acid

CAS RN

330804-03-0
Record name 2-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Murtaza, AS Rizvi, M Irfan, L Li, F Qu - Journal of Chromatography A, 2021 - Elsevier
The glycated albumin (G-alb) is a potential marker of hyperglycemia in diabetes and other neurodegenerative disorders in humans. G-alb's presence in the total human serum albumin (…
Number of citations: 5 www.sciencedirect.com
GR Ott, GJ Wells, TV Thieu, MR Quail… - Journal of medicinal …, 2011 - ACS Publications
A novel 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazine scaffold has been designed as a new kinase inhibitor platform mimicking the bioactive conformation of the well-known …
Number of citations: 42 pubs.acs.org

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